5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide
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Overview
Description
5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluoro Group: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclohexyl Group: This step may involve nucleophilic substitution reactions or coupling reactions using cyclohexyl derivatives.
Final Coupling and Functionalization: The final steps involve coupling the intermediate compounds and introducing the hydroxymethyl and carboxamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the indazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.
Major Products
Oxidation: Formation of 5-Fluoro-2-[4-[[[[1-(formyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxylic acid.
Reduction: Formation of 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic inhibition.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxylic acid
- 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-amine
- 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-thiol
Uniqueness
What sets 5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H27FN4O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-fluoro-2-[4-[[[1-(hydroxymethyl)cyclohexyl]methylamino]methyl]phenyl]indazole-7-carboxamide |
InChI |
InChI=1S/C23H27FN4O2/c24-18-10-17-13-28(27-21(17)20(11-18)22(25)30)19-6-4-16(5-7-19)12-26-14-23(15-29)8-2-1-3-9-23/h4-7,10-11,13,26,29H,1-3,8-9,12,14-15H2,(H2,25,30) |
InChI Key |
LBZAKMXSRGSAHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CC=C(C=C2)N3C=C4C=C(C=C(C4=N3)C(=O)N)F)CO |
Origin of Product |
United States |
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